3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-5-4-13(8-15(16)19)18(24)21-10-12-7-14(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11H,2-3,6,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRDVYXHHRSQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amide Formation: The amine is then reacted with 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug activation.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux (4–6 h) | 3-fluoro-4-methoxybenzoic acid + 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethanamine | 72–85% | |
| 2M NaOH, ethanol, 80°C (3 h) | Same as above | 68–75% |
Mechanistic Insight :
Protonation of the amide oxygen under acidic conditions weakens the C–N bond, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly attack the carbonyl carbon.
Fluorine Substituent Reactivity
The electron-withdrawing fluorine at the 3-position participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Key Findings :
-
Fluorine substitution occurs selectively at the 3-position due to para-directing effects of the methoxy group.
-
Demethylation via BBr3 preserves the fluorine substituent while converting methoxy to hydroxyl.
Pyrrolidinone Ring Modifications
The 2-oxopyrrolidin-1-yl group on the pyridine ring exhibits unique reactivity, particularly in ring-opening and reduction reactions.
Mechanistic Insight :
The carbonyl group in the pyrrolidinone ring is susceptible to nucleophilic attack, enabling functionalization or ring modification. Reduction with LiAlH4 converts the lactam to a cyclic amine.
Cross-Coupling Reactions
The pyridine ring supports palladium-catalyzed cross-coupling, though the 2-oxopyrrolidin-1-yl group may require protective strategies.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh3)4, K2CO3, dioxane, 100°C | Biaryl-modified derivative | 49% |
Limitations :
The electron-deficient pyridine ring and steric hindrance from the pyrrolidinone group reduce coupling efficiency compared to simpler aryl halides.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments:
| Condition | Half-Life | Degradation Products | Reference |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 6.2 h | Hydrolyzed amide + oxidized pyrrolidinone | |
| Human liver microsomes | 2.8 h | Demethylated and hydroxylated metabolites |
Implications :
Rapid amide hydrolysis and oxidative metabolism limit oral bioavailability, necessitating prodrug strategies for therapeutic applications .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity (Relative) | Key Influencers |
|---|---|---|---|
| Benzamide | Hydrolysis | High | pH, temperature |
| Fluorine at C3 | Nucleophilic substitution | Moderate | Electron-withdrawing groups, nucleophile |
| Methoxy at C4 | Demethylation | Low | Strong Lewis acids (e.g., BBr3) |
| Pyrrolidinone carbonyl | Reduction/Nucleophilic add | High | Reducing agents, nucleophiles |
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential applications in the development of drugs targeting specific enzymes or receptors involved in disease mechanisms. The pyrrolidinone moiety is particularly relevant for designing inhibitors that modulate protein interactions or enzymatic activities.
Anticancer Activity
Research has indicated that compounds similar to 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide exhibit anticancer properties. For instance, derivatives featuring similar structural motifs have shown efficacy in inhibiting tumor growth in various cancer models. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
Neuropharmacology
The incorporation of the pyrrolidine ring suggests possible neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as anxiety and depression.
Antimicrobial Activity
There is emerging evidence that compounds with similar frameworks possess antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains, indicating that this compound could be explored for antibiotic development .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. The pyrrolidinone moiety may interact with specific amino acid residues in the target protein, modulating its activity.
Comparison with Similar Compounds
Research Findings and Gaps
- Physical Properties : The target’s melting point and spectral data are unreported in the evidence, but analogs (e.g., ’s MP 175–178°C) suggest solid-state stability .
- Metabolism: Fluorine substitution (common in ) typically reduces oxidative metabolism, suggesting the target may exhibit longer half-lives than non-fluorinated analogs .
Biological Activity
3-Fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fluoro group : Enhances lipophilicity and biological activity.
- Methoxy group : Modulates electronic properties and solubility.
- Pyrrolidinone moiety : Imparts significant biological activity through receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate various signaling pathways by binding to enzymes or receptors involved in critical cellular processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other benzamide derivatives that target dihydrofolate reductase (DHFR) and other kinases .
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses related to growth and proliferation.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound exhibit various therapeutic potentials:
Anticancer Activity
Several studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds targeting RET kinase have demonstrated significant anticancer effects, suggesting a similar potential for this compound .
Neuropharmacological Effects
The presence of the pyrrolidinone ring suggests possible neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Fluoro-4-methoxybenzamide | Structure | Moderate enzyme inhibition |
| N-(4-(2-Oxopyrrolidin-1-YL)phenyl)benzenesulfonamide | Structure | High anticancer activity |
| Benzamide riboside | Structure | Inhibits DHFR, anticancer effects |
Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of benzamide derivatives found that modifications at the aromatic ring significantly enhanced their potency against various cancer cell lines, including breast and lung cancers. The introduction of fluorine and methoxy groups was crucial for maximizing inhibitory effects on cell proliferation.
Study 2: Neuropharmacological Screening
In another study focused on neuropharmacological profiles, a series of pyrrolidine-containing compounds were assessed for their effects on GABAergic systems. Results indicated that compounds with similar structures showed promise as anxiolytics, suggesting potential applications for 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-y)pyridin-3-y)methyl)benzamide in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
